molecular formula C20H28N4O B2639751 1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone CAS No. 2415584-30-2

1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone

Cat. No. B2639751
CAS RN: 2415584-30-2
M. Wt: 340.471
InChI Key: LNRXVDRDYFEVLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest in the field of chemistry . Imidazole was first synthesized from glyoxal and ammonia . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone” includes a benzimidazole core, which is a type of imidazole . This core is attached to a piperidine and an azetidine ring. The presence of these rings may influence the compound’s chemical properties and potential applications.

Future Directions

The future directions for research on “1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives , there is potential for the development of new drugs based on these compounds.

properties

IUPAC Name

1-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14(2)20-21-18-6-4-5-7-19(18)24(20)17-12-23(13-17)16-8-10-22(11-9-16)15(3)25/h4-7,14,16-17H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXVDRDYFEVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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